
N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide, also known as DDVP, is a widely used organophosphate insecticide. It is a colorless liquid with a strong odor and is commonly used to control pests in both agricultural and residential settings. DDVP has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar to N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide, has been identified as a representative of a group of benzamides with herbicidal activity. These compounds are effective against annual and perennial grasses and have potential utility in agriculture for forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Synthesis and Spectral Studies in Lanthanides Coordination Compounds
N-(diphenylphosphoryl)benzamide and its derivatives, which are structurally related to N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide, have been used in synthesizing lanthanide coordination compounds. These compounds were investigated using thermo gravimetric analysis, IR, NMR, and luminescence spectroscopy, highlighting their potential in various scientific applications (Kariaka et al., 2014).
Antipathogenic Activity of Thiourea Derivatives
Acylthioureas containing 2,2-dichlorophenyl, a moiety related to the structure of N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. Their anti-pathogenic activity was significant, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Data Storage Application in Diphenyl Maleimide Derivatives
Benzamide-based diphenyl maleimide derivatives, which share structural similarities with N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide, exhibit strong crystallization-induced emission (CIE) activity. These compounds have potential applications in data storage and information security due to their multi-stimuli-responsive fluorescence characteristics (Zheng et al., 2015).
Applications in Polyamide Synthesis
Ordered polyamides have been synthesized using monomers like 4-aminobenzohydrazide, which are related to benzamide structures like N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide. These polyamides have applications in materials science due to their inherent viscosities and ordered structures (Ueda & Sugiyama, 1994).
Propiedades
IUPAC Name |
N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2NO4P/c1-3-10-21-23(20,22-11-4-2)15(13(16)17)18-14(19)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGWMFJRNRAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

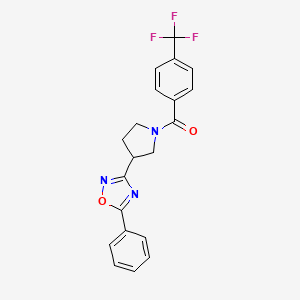
![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)
![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)
![ethyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2830975.png)
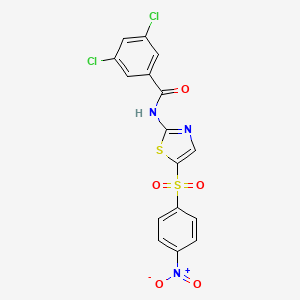

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2830978.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride](/img/structure/B2830986.png)
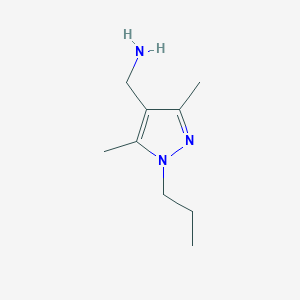
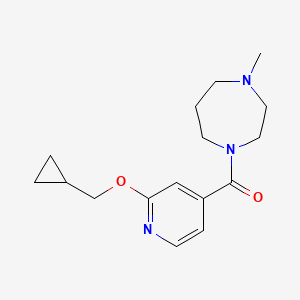

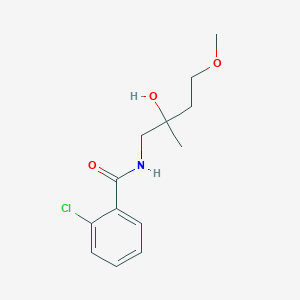
![3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B2830992.png)